Kinase Inhibition Selectivity: A Comparative Snapshot Against Plasmodium falciparum CDK
The target compound exhibited measurable but weak inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5. This provides a quantitative benchmark against a relevant parasitic kinase target, though direct head-to-head data against superior inhibitors is unavailable. The compound's IC50 of 130 µM for PfPK5 [1] highlights its niche as a low-potency tool for structure-activity relationship (SAR) studies, rather than a lead candidate. Its utility lies in exploring the chemical space around this scaffold for malaria kinase inhibition.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.30E+5 nM (130 µM) |
| Comparator Or Baseline | N/A (No direct comparator in the same assay found from allowed sources) |
| Quantified Difference | N/A |
| Conditions | Inhibition of Plasmodium falciparum cyclin dependent protein kinase, PfPK5 (BindingDB Assay) |
Why This Matters
For groups studying antimalarial pyrimidine-sulfonamides, this provides a quantitative anchor point, but procurement should not be motivated by potency alone given the high IC50.
- [1] BindingDB. BDBM50409725 CHEMBL1213804: Activity data for 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (assessed via ChEMBL curation). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725 View Source
